![molecular formula C16H23N3O4S B2559771 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide CAS No. 1105215-67-5](/img/structure/B2559771.png)
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide
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Overview
Description
Scientific Research Applications
- Borate and Sulfonamide Groups : The compound contains both borate and sulfonamide functional groups. It can be synthesized through nucleophilic and amidation reactions .
- Applications : Drug carriers based on borate linkages can deliver anticancer drugs, insulin, and genes. Controlled drug release is achieved through the formation and rupture of boronic ester bonds .
Organic Synthesis and Intermediates
Drug Carriers and Controlled Release
Mechanism of Action
Target of Action
The primary target of the compound N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell proliferation and division .
Mode of Action
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction inhibits the activity of CDK2, leading to changes in the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide affects the cell cycle progression pathway . The downstream effects include the arrest of the cell cycle, which can lead to the cessation of cell proliferation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability .
Result of Action
The molecular effect of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide’s action is the inhibition of CDK2 activity . On a cellular level, this results in the arrest of the cell cycle and potentially the cessation of cell proliferation .
Action Environment
The action, efficacy, and stability of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds or enzymes .
properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-11(2)10-17-15(20)16(21)18-14-9-13(6-5-12(14)3)19-7-4-8-24(19,22)23/h5-6,9,11H,4,7-8,10H2,1-3H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQABHZRJXAUNNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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